molecular formula C10H10O2 B12871068 3(2H)-Benzofuranone, 2,4-dimethyl- CAS No. 54365-76-3

3(2H)-Benzofuranone, 2,4-dimethyl-

Cat. No.: B12871068
CAS No.: 54365-76-3
M. Wt: 162.18 g/mol
InChI Key: HOXIEXGDDVCSGI-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2,4-dimethyl- is an organic compound belonging to the benzofuranone family This compound is characterized by a benzofuranone core structure with two methyl groups attached at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired benzofuranone compound .

Industrial Production Methods

Industrial production of 3(2H)-Benzofuranone, 2,4-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuranone to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuranone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuranones .

Scientific Research Applications

3(2H)-Benzofuranone, 2,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene:

    2,4-Dimethylphenol: This compound has a similar substitution pattern on a phenol ring but does not contain the benzofuranone structure.

Uniqueness

3(2H)-Benzofuranone, 2,4-dimethyl- is unique due to its benzofuranone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

54365-76-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,4-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O2/c1-6-4-3-5-8-9(6)10(11)7(2)12-8/h3-5,7H,1-2H3

InChI Key

HOXIEXGDDVCSGI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(C=CC=C2O1)C

Origin of Product

United States

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